Bis-isopropyl-PEG1

Beschreibung

The exact mass of the compound 2,2'-(Ethylenebis(oxy))bispropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

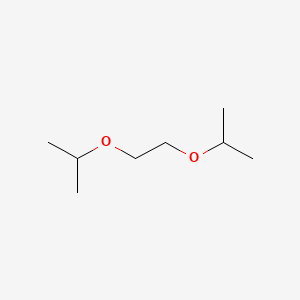

IUPAC Name |

2-(2-propan-2-yloxyethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCLRWCEUBEGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192603 |

Source

|

| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-35-2 |

Source

|

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxy)]bispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(ETHYLENEBIS(OXY))BISPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VZ92P3X34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-isopropyl-PEG1: Properties and Applications in PROTAC-mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1 is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a fundamental building block in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[3][4] This technical guide provides a comprehensive overview of the known properties of this compound, its role in the synthesis of PROTACs, and the underlying mechanism of PROTAC-mediated protein degradation.

Core Properties of this compound

This compound is a PEG-based linker used in the synthesis of PROTACs.[2] While extensive experimental data for this specific compound is not widely published, its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C8H18O2 | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 3944-35-2 | [1][2][5] |

| SMILES | CC(OCCOC(C)C)C | [2] |

| Identifier | Value |

| IUPAC Name | 1-(1-methylethoxy)-2-(1-methylethoxy)ethane |

| Synonyms | 1,2-Diisopropoxyethane |

Note: Quantitative data such as melting point, boiling point, and specific solubility are not consistently available in publicly accessible databases. Researchers are advised to consult the supplier's certificate of analysis for batch-specific data.

Role in PROTAC Synthesis: A Representative Protocol

The primary application of this compound is as a linker in the synthesis of PROTACs. The PEG moiety enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[6] The isopropyl ether groups provide chemical stability. The synthesis of a PROTAC using a PEG linker like this compound typically involves the sequential conjugation of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[7]

Below is a representative, generalized protocol for the synthesis of a PROTAC, illustrating how a bifunctional linker such as a derivative of this compound could be employed. This protocol is for illustrative purposes and would require optimization for specific ligands.

Objective: To synthesize a PROTAC by linking a POI ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using a di-functionalized PEG1 linker.

Materials:

-

Amine-functionalized POI ligand (POI-NH2)

-

Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

-

A di-functionalized derivative of this compound, for example, one with a terminal amine and a terminal carboxylic acid (H2N-PEG1-COOH).

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC system, columns)

Procedure:

-

Step 1: Coupling of the POI Ligand to the PEG Linker

-

Dissolve the H2N-PEG1-COOH linker (1.2 equivalents) and the POI-NH2 ligand (1.0 equivalent) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, the reaction mixture is worked up and the intermediate product (POI-NH-PEG1-COOH) is purified, typically by flash chromatography or preparative HPLC.

-

-

Step 2: Coupling of the E3 Ligase Ligand to the Intermediate

-

Dissolve the purified POI-NH-PEG1-COOH intermediate (1.0 equivalent) and the E3-COOH ligand (1.2 equivalents) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.5 equivalents) and organic base (e.g., DIPEA, 3.0 equivalents).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

The final PROTAC molecule is then purified using preparative HPLC to yield the desired high-purity product.

-

-

Characterization:

-

The final PROTAC product should be characterized by High-Resolution Mass Spectrometry (HRMS) to confirm its molecular weight and by 1H and 13C NMR to verify its structure.

-

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[3] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Drug Discovery Workflow

The development of a novel PROTAC is a multi-step process that begins with target identification and validation, followed by the design and synthesis of the PROTAC molecule, and extensive in vitro and in vivo testing.[9][10]

Caption: The drug discovery workflow for PROTACs involves an iterative process of design, synthesis, and evaluation to identify a lead candidate for preclinical development.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure can impart favorable physicochemical properties to the final molecule, potentially enhancing its efficacy as a protein degrader. While detailed public data on this specific linker is limited, its application falls within the well-established principles of PROTAC design and synthesis. The continued exploration of novel linkers, including derivatives of this compound, will be crucial in advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|3944-35-2|MSDS [dcchemicals.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis-isopropyl-PEG1: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1, also known as 1,1'-oxybis(2-isopropoxyethane) or diethylene glycol diisopropyl ether, is a chemical compound with increasing relevance in the field of drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and pharmacokinetic properties, while the terminal isopropyl groups provide points for further chemical modification. This guide provides a comprehensive overview of the chemical structure of this compound and detailed theoretical protocols for its synthesis via two common etherification methods: the Williamson ether synthesis and acid-catalyzed dehydration.

Chemical Structure and Properties

This compound is a symmetrical ether derived from diethylene glycol. The structure consists of a central oxygen atom linking two ethyl groups, each of which is further substituted with an isopropoxy group.

| Property | Value |

| Chemical Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 3944-35-2 |

| Appearance | Expected to be a liquid at room temperature |

| Solubility | Expected to be soluble in a range of organic solvents |

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: the Williamson ether synthesis and acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. This SN2 reaction involves the reaction of an alkoxide with a primary or secondary alkyl halide. For the synthesis of the symmetrically substituted this compound, diethylene glycol is deprotonated with a strong base to form the dialkoxide, which then reacts with an isopropyl halide.

Reaction Scheme:

Experimental Protocol:

This protocol is a representative procedure based on established methods for Williamson ether synthesis.

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Formation of the Dialkoxide: Diethylene glycol (1.0 equivalent) dissolved in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the disodium salt of diethylene glycol.

-

Addition of Alkyl Halide: The reaction mixture is cooled back to 0 °C, and 2-bromopropane (2.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is cautiously quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data (Theoretical):

| Parameter | Value |

| Reactant | Molar Ratio |

| Diethylene glycol | 1.0 |

| Sodium Hydride | 2.2 |

| 2-Bromopropane | 2.5 |

| Expected Yield | 70-85% |

| Purity (after purification) | >95% |

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of a mixture of two alcohols can be used to synthesize symmetrical ethers. In this case, diethylene glycol is reacted with an excess of isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

Experimental Protocol:

This protocol is a representative procedure based on established methods for acid-catalyzed etherification.

Materials:

-

Diethylene glycol

-

Isopropanol

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with diethylene glycol (1.0 equivalent) and a large excess of isopropanol (e.g., 10 equivalents).

-

Catalyst Addition: While stirring, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added to the mixture.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data (Theoretical):

| Parameter | Value |

| Reactant | Molar Ratio |

| Diethylene glycol | 1.0 |

| Isopropanol | 10.0 |

| Sulfuric Acid | 0.05 |

| Expected Yield | 40-60% (may be lower due to side reactions) |

| Purity (after purification) | >95% |

Characterization

The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted NMR Data

Based on the analysis of structurally similar compounds, the following are the predicted 1H and 13C NMR chemical shifts for this compound.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | m | 4H | -O-CH₂-CH₂-O- |

| ~3.55 | m | 4H | -O-CH₂-CH₂-O- |

| ~3.60 | sept | 2H | -O-CH(CH₃)₂ |

| ~1.15 | d | 12H | -O-CH(CH₃)₂ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -O-CH(CH₃)₂ |

| ~70.5 | -O-CH₂-CH₂-O- |

| ~69.0 | -O-CH₂-CH₂-O- |

| ~22.5 | -O-CH(CH₃)₂ |

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and outlines two plausible and well-established methods for its synthesis. The Williamson ether synthesis is generally preferred for its higher yields and milder reaction conditions, while acid-catalyzed dehydration offers a simpler, albeit potentially lower-yielding, alternative. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in utilizing this versatile PROTAC linker. It is important to note that the provided protocols are theoretical and may require optimization for specific laboratory conditions.

The Role of Bis-isopropyl-PEG1 in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide focuses on the mechanism of action of a specific polyethylene (B3416737) glycol (PEG)-based linker, Bis-isopropyl-PEG1, within the context of PROTAC design and function. While specific quantitative data for PROTACs incorporating this compound are not extensively available in the public domain, this guide will extrapolate from the well-established principles of PEG linkers in PROTACs to provide a comprehensive overview of its expected impact on physicochemical properties, ternary complex formation, and overall degradation efficiency. We will also detail relevant experimental protocols and provide visualizations to illustrate key concepts.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:

-

Solubility and Cell Permeability: The linker's chemical properties significantly influence the overall physicochemical profile of the PROTAC molecule.

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable and productive ternary complex between the POI and the E3 ligase.

-

Degradation Efficiency: The geometry of the ternary complex, dictated by the linker, directly impacts the efficiency of ubiquitin transfer and subsequent protein degradation.

This compound: A PEG-Based Linker

This compound is a linker that can be used in the synthesis of PROTACs.[2][3][4] Its structure features a single polyethylene glycol (PEG) unit with isopropyl groups at each end. PEG linkers are widely used in PROTAC design due to their favorable properties.[5]

Physicochemical Properties and Their Implications

The incorporation of a PEG moiety, such as in this compound, is expected to influence the physicochemical properties of a PROTAC in the following ways:

-

Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6] This is crucial for improving drug-like properties and facilitating administration.

-

Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[6] The isopropyl groups may also contribute to lipophilicity, balancing the hydrophilicity of the PEG unit.

-

Metabolic Stability: PEGylation is a well-known strategy to improve the metabolic stability of molecules, which could translate to a longer half-life in vivo.

Table 1: Expected Physicochemical Properties of PROTACs Containing this compound

| Property | Expected Impact of this compound Linker | Rationale |

| Aqueous Solubility | Increased | The hydrophilic ether oxygens of the PEG unit can form hydrogen bonds with water. |

| Cell Permeability | Variable; potentially enhanced | The flexible linker may allow for conformational masking of polar groups. Isopropyl groups add lipophilicity. |

| Metabolic Stability | Potentially Increased | PEG chains can shield the molecule from metabolic enzymes. |

| Molecular Weight | Increased | Addition of the linker moiety increases the overall molecular weight of the PROTAC. |

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex. The length and flexibility of the PEG1 unit are critical in this process.

-

Optimal Positioning: The linker must be of an appropriate length to allow the POI and E3 ligase to come together in an orientation that is favorable for the transfer of ubiquitin from the E2 conjugating enzyme to a lysine (B10760008) residue on the surface of the POI.

-

Flexibility: The inherent flexibility of the PEG chain allows for a degree of conformational freedom, which can be advantageous in accommodating the topographies of different POI and E3 ligase pairs.

The formation of a stable ternary complex is a key determinant of a PROTAC's degradation efficiency. The cooperativity of binding, where the formation of the binary complex with one protein enhances the binding affinity for the other, is a desirable characteristic often influenced by the linker.

Experimental Protocols for Characterizing PROTACs with PEG Linkers

A series of in vitro and cellular assays are essential to characterize the activity of a PROTAC. The following are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This is the most common method to directly measure the degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound (e.g., one containing a this compound linker)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined.

Ternary Complex Formation Assays

Several biophysical techniques can be used to measure the formation and stability of the ternary complex.

4.2.1. Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified target protein and E3 ligase complex

-

PROTAC compound

-

Running buffer

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction: Inject the PROTAC over the surface to measure its binding to the E3 ligase.

-

Ternary Interaction: Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface. An increase in the binding response compared to the binary interactions indicates ternary complex formation.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (ka, kd) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α).

4.2.2. Isothermal Titration Calorimetry (ITC)

Materials:

-

ITC instrument

-

Recombinant purified target protein and E3 ligase complex

-

PROTAC compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the proteins and prepare the PROTAC solution in the same buffer.

-

Titration: Fill the ITC cell with the target protein and the syringe with the PROTAC. Titrate the PROTAC into the protein solution.

-

Ternary Complex Titration: To measure ternary complex formation, the cell can be filled with a pre-saturated complex of the E3 ligase and the PROTAC, and then the target protein is titrated in.

-

Data Analysis: The heat changes upon binding are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Uptake Assay

This assay determines the ability of the PROTAC to penetrate the cell membrane.

Materials:

-

Cell line of interest

-

PROTAC compound

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a specific concentration for various time points.

-

Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular compound. Lyse the cells and extract the compound using an organic solvent.

-

Quantification: Analyze the cell lysates by LC-MS/MS to quantify the intracellular concentration of the PROTAC.

-

Data Analysis: Plot the intracellular concentration over time to assess the kinetics of cellular uptake.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC action and characterization.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for characterizing a novel PROTAC.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile scaffold for optimizing their therapeutic potential. By modulating physicochemical properties and facilitating the formation of a productive ternary complex, such linkers are instrumental in achieving potent and selective protein degradation. While specific data for PROTACs containing this compound is limited, the principles outlined in this guide provide a robust framework for its application and characterization in the development of novel protein degraders. Future work will hopefully see the publication of more detailed studies involving this and other specific linkers to further refine our understanding of structure-activity relationships in PROTAC design.

References

- 1. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis-isopropyl-PEG1: A Core Component in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-isopropyl-PEG1, also known as 1,2-diisopropoxyethane, is a short-chain polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). Its precise molecular weight and defined structure are crucial for the rational design of these novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed synthesis protocol, and its application in the architecture of PROTACs.

Core Molecular and Physical Properties

This compound is a small, bifunctional molecule characterized by a central PEG1 (ethylene glycol) unit capped on both ends by isopropyl groups. This structure imparts specific physicochemical properties that are advantageous in its role as a linker.

| Property | Value | Citation(s) |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Chemical Formula | C₈H₁₈O₂ | [1][2] |

| CAS Number | 3944-35-2 | [1] |

| Synonyms | 1,2-Diisopropoxyethane | [3] |

| Appearance | Solid | [1] |

| Boiling Point | 142 °C at 760 Torr | [4] |

| Density | 0.818 g/cm³ at 21 °C | [4] |

Synthesis of this compound (1,2-diisopropoxyethane)

The synthesis of this compound can be achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of isopropanol (B130326) (sodium isopropoxide) reacts with 1,2-dichloroethane (B1671644).

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Isopropanol (anhydrous)

-

Sodium metal

-

1,2-Dichloroethane

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to an excess of anhydrous isopropanol with stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has reacted to form sodium isopropoxide.

-

Reaction with 1,2-Dichloroethane: To the freshly prepared sodium isopropoxide solution, slowly add 1,2-dichloroethane dropwise with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration. The filtrate, containing the crude this compound, is then subjected to distillation to remove the excess isopropanol and solvent. The final product is purified by fractional distillation to yield pure 1,2-diisopropoxyethane.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic ether linkages.

Application in PROTAC Technology

This compound serves as a short, flexible linker in the design of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[8][9]

Role of the this compound Linker

The this compound linker, being a short PEG derivative, offers several advantages in PROTAC design:

-

Solubility: The ether oxygens in the PEG backbone can improve the aqueous solubility of the PROTAC molecule.[10]

-

Flexibility: The flexible nature of the ethylene (B1197577) glycol unit allows for the necessary conformational adjustments to facilitate the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.

-

Defined Length: As a discrete chemical entity, this compound provides a precise and consistent linker length, which is crucial for reproducible biological activity.

The isopropyl groups at the termini of the linker can be functionalized to allow for covalent attachment to the POI and E3 ligase ligands.

Logical Workflow for PROTAC Assembly using a PEG Linker

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a bifunctional PEG linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound, as part of a PROTAC, facilitates a crucial step in the targeted protein degradation pathway. The diagram below outlines this signaling cascade.

Conclusion

This compound is a fundamental building block in the development of PROTACs and other advanced drug delivery systems. Its well-defined molecular weight, chemical formula, and straightforward synthesis make it an attractive component for researchers and scientists in the pharmaceutical industry. The principles outlined in this guide provide a solid foundation for the understanding and utilization of this compound in the design and synthesis of next-generation therapeutics. Further research into the specific conformational effects and structure-activity relationships of PROTACs incorporating this linker will continue to refine its application in targeted protein degradation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Technical Guide: Physicochemical Characterization of Bis-isopropyl-PEG1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-isopropyl-PEG1, a short-chain polyethylene (B3416737) glycol (PEG) derivative utilized as a PROTAC (Proteolysis Targeting Chimera) linker. Due to the absence of publicly available quantitative data for this specific molecule, this document outlines the expected solubility and stability characteristics based on the well-understood behavior of analogous short-chain PEG ethers. Furthermore, this guide furnishes detailed experimental protocols for the systematic determination of solubility and stability, enabling researchers to generate precise data for their specific applications. Methodologies for solubility assessment in various solvent systems and stability evaluation under thermal and pH stress are presented. All quantitative data derived from these protocols should be organized into the structured tables provided. Additionally, a generalized workflow for the physicochemical characterization of novel PEG derivatives is illustrated.

Introduction to this compound

This compound, with the chemical formula C8H18O2, is a polyethylene glycol derivative characterized by a single ethylene (B1197577) glycol unit capped with isopropyl groups at both termini.[1] It belongs to the class of PEG-based linkers commonly employed in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component, in this case, this compound, plays a critical role in dictating the PROTAC's spatial arrangement and physicochemical properties, including its solubility and stability, which are paramount for its efficacy and developability as a therapeutic agent.

The structure of this compound, with its central hydrophilic ether linkage and terminal hydrophobic isopropyl groups, suggests a distinct solubility and stability profile that requires empirical determination.

Solubility Profile

The solubility of a PROTAC linker is a critical determinant of the final molecule's behavior in biological systems. While specific data for this compound is not available, the general principles of PEG chemistry allow for informed predictions. Short-chain PEGs are known for their high water-solubility, a property conferred by the hydrogen bonding capacity of their ether oxygens with water molecules.[3][4] However, the terminal isopropyl groups of this compound introduce significant hydrophobicity, which will modulate its aqueous solubility. It is anticipated that this compound will exhibit solubility in a range of polar organic solvents and limited to moderate solubility in aqueous solutions.

Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess should be visually apparent.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid is transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| THF | 25 |

Stability Profile

The stability of the linker is crucial for the shelf-life of a PROTAC and its integrity in vivo. The core structure of this compound contains ether linkages, which are generally chemically stable.[5] They are not readily hydrolyzed under neutral or basic conditions but can be susceptible to cleavage under harsh acidic conditions.[6] Thermal stability is also an important consideration, as degradation can occur at elevated temperatures.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard method for determining the thermal stability of a compound by measuring its mass change as a function of temperature.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a continuous flow of inert gas.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.

Data Presentation: Thermal Stability of this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset at 5% weight loss) | |

| Temperature at Maximum Decomposition Rate (Tmax) |

Experimental Protocol for pH Stability Assessment (Hydrolytic Stability)

This protocol assesses the stability of this compound in aqueous solutions at different pH values over time.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, pH 7.4, pH 9)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

HPLC system with a suitable detector

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Spike the stock solution into the different pH buffers to a final known concentration (e.g., 10 µg/mL), ensuring the organic solvent concentration is low (e.g., <1%).

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

-

Plot the percentage of this compound remaining versus time for each pH condition.

Data Presentation: pH Stability of this compound

| pH | Temperature (°C) | Time (hours) | % Remaining |

| 2.0 | 37 | 0 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 7.4 | 37 | 0 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 | |||

| 9.0 | 37 | 0 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 |

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel PEG derivative such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, grounded in the established principles of polyethylene glycol chemistry. While specific quantitative data for this molecule remains to be published, the detailed experimental protocols herein offer a clear and robust framework for researchers to generate this critical information. The systematic application of these methods will enable a comprehensive physicochemical profile of this compound to be established, thereby facilitating its effective application in the development of novel PROTAC therapeutics and other advanced chemical biology tools. It is strongly recommended that researchers perform these assessments to ensure the suitability of this compound for their intended research and development purposes.

References

- 1. targetmol.com [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KR20200008678A - Stripping compositions for photoresist comprising quaternary ammonium-cyclodextrin or its derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | whatman (沃特曼) [fluoroprobe.com]

Technical Guide: Bis-isopropyl-PEG1 (CAS 3944-35-2) for Proteolysis Targeting Chimera (PROTAC) Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-isopropyl-PEG1, also known by its systematic name 2,2'-(Ethylenebis(oxy))bispropane, is a chemical compound with the CAS number 3944-35-2. It serves as a fundamental building block in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a short polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound provides the structural scaffold for this linker, playing a crucial role in the spatial arrangement and physicochemical properties of the resulting PROTAC.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol for PEG-based linkers, its application in PROTAC technology, and a general protocol for evaluating the efficacy of a PROTAC in cell-based assays.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 3944-35-2 |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| Physical State | Solid |

| Boiling Point | 142 °C at 760 Torr |

| Density | 0.818 g/cm³ at 21 °C |

| IUPAC Name | 2-(2-isopropoxyethoxy)propane |

| Synonyms | This compound, 1,2-diisopropoxyethane |

Synthesis of PEG-based Linkers: A Representative Protocol

General Reaction:

Disclaimer: The following is a representative protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

Sodium isopropoxide

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is flushed with an inert gas.

-

Reagent Addition: Anhydrous DMF is added to the flask, followed by the portion-wise addition of sodium isopropoxide under a continuous inert gas stream.

-

Substrate Addition: A solution of 1,2-dibromoethane in anhydrous DMF is added dropwise to the stirred suspension of sodium isopropoxide at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield the pure 1,2-diisopropoxyethane.

Application in PROTAC Technology: Mechanism of Action

This compound serves as a linker in the construction of a PROTAC molecule. The PROTAC then utilizes the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity of the E3 ligase to the POI, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. This results in the polyubiquitination of the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.

-

Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and ubiquitin are released and can participate in further rounds of protein degradation, acting in a catalytic manner.

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation:

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cell-Based Protein Degradation Assay

To evaluate the efficacy of a PROTAC synthesized using a this compound linker, a common in vitro experiment is a cell-based protein degradation assay, often analyzed by Western Blot.

Objective: To determine the concentration-dependent degradation of a target protein in cultured cells upon treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein of interest.

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for Western Blot detection.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western Blot.

-

-

Western Blotting:

-

Prepare protein samples by mixing with Laemmli buffer and heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

The following diagram outlines the general experimental workflow:

Caption: Western blot experimental workflow.

Safety and Handling

This compound is a chemical compound intended for research use only. A Safety Data Sheet (SDS) should be consulted before handling. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound (CAS 3944-35-2) is a valuable chemical tool for researchers in the field of targeted protein degradation. As a PEG-based linker, it plays a critical role in the design and synthesis of PROTACs. Understanding its chemical properties, the general principles of its synthesis, and its application in the context of the ubiquitin-proteasome system is essential for its effective use in the development of novel therapeutics. The provided experimental workflow for assessing PROTAC efficacy offers a foundational approach for drug discovery and development professionals. Further research into the specific structure-activity relationships of different linkers, including variations of the this compound scaffold, will continue to advance the potential of PROTAC technology.

References

The Crucial Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together. While the choice of ligands is critical, the linker is far from a passive spacer; it is a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique physicochemical properties that profoundly influence solubility, cell permeability, and the formation of a productive ternary complex.[1][2] This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of next-generation protein degraders.

Core Principles: The Impact of PEG Linkers on PROTAC Properties

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[2] These characteristics are instrumental in overcoming some of the inherent challenges in PROTAC development, such as large molecular size and poor solubility.

Enhanced Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule-of-five" space for oral bioavailability, leading to poor aqueous solubility.[3] The hydrophilic nature of PEG linkers, owing to the ether oxygens in their backbone, can significantly improve the solubility of the entire PROTAC molecule.[4] This enhanced solubility is crucial for both in vitro assays and in vivo applications.

Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEGylated PROTACs can adopt a more compact, folded conformation in a nonpolar environment, effectively shielding their polar surface area and facilitating membrane traversal.[5] This "chameleon-like" behavior is a key aspect of how PEG linkers can help balance the often-competing properties of solubility and permeability.[3]

Facilitating Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[2] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of these two proteins for efficient ubiquitination.[6] An overly short linker can lead to steric hindrance, preventing complex formation, while an excessively long or overly flexible linker may result in a non-productive complex where the ubiquitination sites are not accessible.[7] Therefore, the systematic variation of PEG linker length is a fundamental strategy in PROTAC optimization.

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from studies that systematically varied the PEG linker length and measured the impact on PROTAC performance, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BTK | Non-covalent | 2.2 | 97 | [8] |

| BTK | Reversible covalent (varied PEG length) | 2-4h to Dmax | ~95 | [8] |

| BRD4 | 0 PEG units | < 0.5 µM | >90% | [9] |

| BRD4 | 1-2 PEG units | > 5 µM | <50% | [9] |

| BRD4 | 4-5 PEG units | < 0.5 µM | >90% | [9] |

Table 1: Impact of PEG Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This table illustrates that for BTK, both non-covalent and covalent PROTACs with optimized linkers can achieve potent degradation. For BRD4, a non-linear relationship between linker length and efficacy is observed, with both very short and longer PEG linkers showing better performance than those of intermediate length.

| PROTAC Target | Linker Length (atoms) | % Degradation (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |

| ERα | 9 | ~50 | >10 | [6] |

| ERα | 12 | ~75 | ~5 | [6] |

| ERα | 16 | ~95 | ~1 | [6] |

| ERα | 19 | ~70 | ~5 | [6] |

| ERα | 21 | ~60 | >10 | [6] |

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths. This study by Cyrus et al. demonstrates a clear optimal linker length of 16 atoms for the degradation of ERα.

| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | < 12 | No degradation | - | [6] |

| TBK1 | 21 | 3 | 96 | [6] |

| TBK1 | 29 | 292 | 76 | [6] |

Table 3: Degradation Efficiency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varied Linker Lengths. This data highlights that a minimum linker length is required to induce degradation of TBK1, with a 21-atom linker being optimal.

Experimental Protocols

A crucial aspect of PROTAC development is the robust experimental validation of their activity. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG linkers.

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[10]

Step 1: Synthesis of POI-Linker Intermediate

-

Dissolve the amine-functionalized POI ligand (1.0 equivalent) and a Hydroxy-PEG-Acid linker (1.1 equivalents) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG-OH intermediate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

-

Activate the terminal hydroxyl group, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) and a base like triethylamine (B128534) (1.5 equivalents) at 0°C to room temperature. Monitor by LC-MS.

-

Dissolve the crude activated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add a base such as DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][11]

-

Cell Seeding and Treatment:

-

Plate cells at a suitable density in multi-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Denature proteins by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 3: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two common biophysical techniques used for this purpose.[12][13]

Isothermal Titration Calorimetry (ITC):

-

Binary Binding Affinity Determination:

-

Determine the binding affinity (KD) of the PROTAC for the POI and the E3 ligase separately by titrating the PROTAC into a solution of each protein.

-

-

Ternary Complex Affinity Determination:

-

Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.

-

Titrate the PROTAC into this pre-formed binary complex.

-

Analyze the data to determine the apparent KD for ternary complex formation.

-

-

Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

-

Surface Plasmon Resonance (SPR):

-

Immobilization:

-

Immobilize either the POI or the E3 ligase onto the sensor chip.

-

-

Binary Interaction Analysis:

-

Flow the PROTAC over the immobilized protein to determine the binary binding kinetics (ka, kd) and affinity (KD).

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the second protein (the one not immobilized) and varying concentrations of the PROTAC.

-

Flow these solutions over the immobilized protein surface.

-

Fit the sensorgrams to determine the kinetic parameters for ternary complex formation.

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor as described for ITC.

-

Visualizing the Role of PEG Linkers in PROTAC Design

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and action.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: Logical relationship of PEG linker properties and PROTAC performance.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to accelerate. The systematic evaluation of PEG linker length and composition, guided by the principles and methodologies outlined in this guide, is a critical step towards unlocking the full therapeutic potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

The Linchpin of Degradation: A Technical Guide to the Discovery and Development of PEG-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the crucial formation of a productive ternary complex.[1][2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties.[2][4] This technical guide delves into the discovery, development, and optimization of PEG-based PROTAC linkers, offering a comprehensive resource for the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Function

Far from being a passive spacer, the PEG linker plays a pivotal role in dictating the overall performance of a PROTAC. Its length, flexibility, and hydrophilicity are critical parameters that must be carefully optimized.[1][5]

Enhancing Solubility and Modulating Physicochemical Properties: A significant challenge in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder drug development.[2] The incorporation of PEG chains, with their repeating ethylene (B1197577) glycol units, is a well-established strategy to improve the hydrophilicity and solubility of PROTACs.[2][6] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water.[2] This improved solubility is crucial for formulation and can positively impact pharmacokinetic profiles.[2]

Governing Ternary Complex Formation and Degradation Efficacy: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1] The length of the PEG linker is a paramount consideration in this process.[2][7]

-

Too short: An insufficient linker length can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a viable ternary complex.[2][3]

-

Too long: Conversely, an excessively long linker can introduce too much flexibility, leading to a higher entropic penalty upon binding and potentially less stable ternary complexes. This can result in reduced degradation efficiency.[1][5]

The optimal linker length is therefore a delicate balance that must be empirically determined for each specific POI and E3 ligase pair.[1][8] The efficiency of degradation is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[1][9]